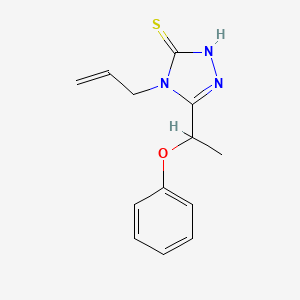
4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- 4-Allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol and similar compounds have been synthesized and characterized using various methods like IR spectroscopy, NMR spectroscopy, and elemental analyses. These compounds have been explored for their potential in diverse fields due to their unique chemical structures (Mobinikhaledi et al., 2010), (Ashry et al., 2006).
Corrosion Inhibition
- Research has shown the efficacy of similar triazole derivatives in inhibiting corrosion of mild steel in acidic environments. Electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) studies suggest that these compounds form protective films on metal surfaces, thereby preventing corrosion (Orhan et al., 2012).
Antitumor and Anticancer Applications
- Derivatives of this compound have been investigated for their antitumor activities. Specifically, Nand S-substituted derivatives have shown promising results in combating cancer, leading to an ongoing exploration of their potential in cancer therapy (Kaldrikyan et al., 2013), (Hakobyan et al., 2017).
DNA Methylation Inhibition
- Some triazole derivatives, including those similar to this compound, have been synthesized and studied for their effect on DNA methylation, a crucial process in cancer development. These compounds may offer new avenues for cancer treatment through their influence on DNA methylation processes (Hovsepyan et al., 2018).
Antibacterial and Antifungal Properties
- Research has demonstrated the antibacterial and antifungal properties of triazole derivatives, making them potential candidates for developing new antimicrobial agents. These compounds have been tested against a variety of bacterial and fungal strains, showing effectiveness in inhibiting microbial growth (Colanceska-Ragenovic et al., 2001).
Corrosion Inhibition Efficiency
- Schiff bases of pyridyl substituted triazoles, similar to this compound, have been synthesized and found to be highly effective as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds are particularly notable for their high inhibition efficiency (Ansari et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(1-phenoxyethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-9-16-12(14-15-13(16)18)10(2)17-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHROLIMVKIAXAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409274 |
Source


|
| Record name | 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669705-40-2 |
Source


|
| Record name | 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)



![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)


![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)
![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)
![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)
![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)
